2-Nonadecanone

Catalog No.
S600195
CAS No.
629-66-3
M.F
C19H38O
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonadecanone

CAS Number

629-66-3

Product Name

2-Nonadecanone

IUPAC Name

nonadecan-2-one

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3

InChI Key

IEDKVDCIEARIIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)C

Synonyms

Methyl-n-heptadecyl ketone

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C
  • Biofuel and Chemical Feedstock Production

    Research by Sinha et al. (2013) investigated the use of thermal pyrolysis, a process of heating in the absence of oxygen, to convert linseed seeds into biofuel. They found that 2-nonadecanone was one of the constituents of the biofuel produced. This biofuel has the potential to be a source of energy and chemicals similar to those derived from petroleum [].

  • Photoreactivity Studies

    Scientists are interested in how 2-nonadecanone reacts to light under different conditions. Weiss et al. (1993) studied the photoproduct ratios from Norrish Type II reactions of 2-nonadecanone. Norrish Type II reactions are a type of photochemical reaction that can cleave carbon-carbon bonds. This research helps improve understanding of how 2-nonadecanone behaves in different environments [].

  • Insecticidal Properties

    Some ketones have been shown to have insecticidal properties. A study by Williams et al. (1980) looked at the insecticidal properties of 2-tridecanone, a molecule similar to 2-nonadecanone. This research suggests that 2-nonadecanone may also have potential as an insecticide, although more research is needed [].

2-Nonadecanone is a long-chain aliphatic ketone with the molecular formula C19H38OC_{19}H_{38}O and a molecular weight of approximately 282.50 g/mol. It features a carbonyl group (C=O) located at the second carbon of a 19-carbon hydrocarbon chain, which classifies it as a ketone. This compound is known for its hydrophobic properties due to its long non-polar hydrocarbon tail, while the polar carbonyl group contributes to its limited solubility in water. 2-Nonadecanone has been identified in various biological sources, including certain plants and bacteria, and is noted for its potential applications in various fields such as biofuels and pharmaceuticals .

: Studies have investigated how this compound reacts under light exposure, particularly through Norrish Type II reactions which involve carbon-carbon bond cleavage. This could have implications for understanding its stability and behavior in environmental contexts .
  • Biochemical Pathways: While specific pathways remain largely unknown, ketones are known to participate in various bio
  • Research indicates that 2-nonadecanone may exhibit biological activities, including potential insecticidal properties. Studies have shown that similar compounds possess insecticidal effects, suggesting that 2-nonadecanone may also be effective in this regard. Additionally, it has been identified in biofuel production processes, indicating its potential as an energy source .

    2-Nonadecanone can be synthesized through various methods:

    • Friedel-Crafts Acylation: This method involves the reaction of heptadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
      C17H36+CH3COClAlCl3C19H38O+HClC_{17}H_{36}+CH_3COCl\xrightarrow{AlCl_3}C_{19}H_{38}O+HCl
    • Oxidation of Alcohol: Another common method is the oxidation of 2-nonadecanol using oxidizing agents such as pyridinium chlorochromate or Jones reagent.
      C19H40O+PCCC19H38O+H2OC_{19}H_{40}O+PCC\rightarrow C_{19}H_{38}O+H_2O
    • Industrial Production: The industrial synthesis often involves hydroformylation of olefins followed by oxidation. For example, hydroformylation of 1-octadecene can yield 2-nonadecanol, which is subsequently oxidized to produce 2-nonadecanone .

    The applications of 2-nonadecanone span several fields:

    • Biofuels: It has been identified as a component in biofuels derived from thermal pyrolysis processes.
    • Insecticides: Due to its potential insecticidal properties, it may be explored for agricultural applications.
    • Pharmaceuticals: Its unique structure may confer specific biological activities relevant to medicinal chemistry .

    Several compounds share structural similarities with 2-nonadecanone:

    Compound NameMolecular FormulaUnique Features
    2-OctadecanoneC18H36OC_{18}H_{36}OOne less carbon atom; lower melting and boiling points
    2-EicosanoneC20H40OC_{20}H_{40}OOne more carbon atom; higher melting and boiling points
    2-HeptadecanoneC17H34OC_{17}H_{34}OTwo less carbon atoms; distinct physical properties

    Uniqueness

    The uniqueness of 2-nonadecanone lies in its specific chain length and the position of the carbonyl group. This configuration results in distinct physical and chemical properties compared to its homologs. Its longer carbon chain contributes to higher melting and boiling points, making it suitable for diverse applications not achievable by shorter-chain ketones .

    XLogP3

    8.4

    Melting Point

    57.0 °C

    Other CAS

    629-66-3

    Wikipedia

    2-Nonadecanone

    Use Classification

    Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

    Dates

    Modify: 2023-08-15

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